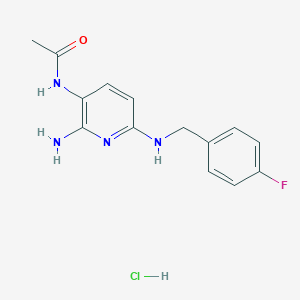

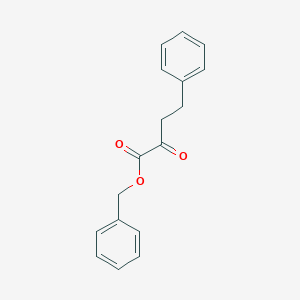

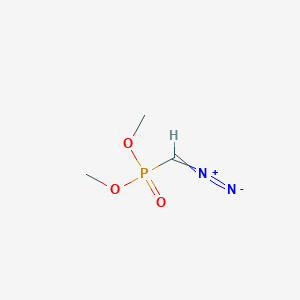

![molecular formula C15H11Cl2N3O3S B029028 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 185039-48-9](/img/structure/B29028.png)

6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one

描述

The compound is a part of a broader class of pyrido[2,3-d]pyrimidines, which are known for their versatile biological activities and potential pharmacological applications. The specific structure of 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one indicates a complex synthesis pathway and a significant potential for interactions with biological targets due to its distinct chemical functionalities.

Synthesis Analysis

Synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives involves multiple steps, including aza-Wittig reactions, and often aims to introduce various functional groups to modulate the compound's biological activity (Liu, He, & Ding, 2007). The synthesis route is characterized by its flexibility in substituting different groups at various positions on the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR).

Molecular Structure Analysis

Molecular structure analysis of pyrido[2,3-d]pyrimidin-7-one derivatives has been confirmed via X-ray crystallography, providing insights into the compound's conformation and potential for intramolecular interactions (Jianchao Liu, H. He, & M. Ding, 2007). The presence of substituents like the 2,6-dichlorophenyl group and methylsulfonyl moiety plays a crucial role in defining the molecule's geometry and electronic properties.

Chemical Reactions and Properties

Chemical reactions involving pyrido[2,3-d]pyrimidin-7-ones typically explore the reactivity of functional groups attached to the core structure, leading to the synthesis of compounds with varied biological activities. For example, modifications at the sulfonyl group can result in derivatives with potential antiviral (Solomyannyi et al., 2019) or antimicrobial properties (Mittal, Sarode, & Vidyasagar, 2011).

科学研究应用

Hybrid Catalysts in Synthesis

Pyrimidine scaffolds, including those similar to the specified compound, are integral in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. Recent studies highlight the use of hybrid catalysts, such as organocatalysts and nanocatalysts, for synthesizing pyrimidine derivatives, emphasizing the development of lead molecules (Parmar, Vala, & Patel, 2023).

Anticancer Properties

Pyrimidines are known for their anticancer activities. The structure-activity relationship (SAR) studies of pyrimidine derivatives have led to the identification of compounds with potential anticancer effects, underlining the significance of the pyrimidine core as a scaffold for developing new biologically active compounds (Chiriapkin, 2022).

Optoelectronic Materials

Research into quinazolines and pyrimidines, including derivatives related to the specified compound, has expanded into the field of optoelectronic materials. These compounds are incorporated into π-extended conjugated systems for creating novel materials for organic light-emitting diodes (OLEDs), image sensors, and photovoltaic cells, demonstrating the versatility of pyrimidine derivatives in electronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Environmental Remediation

Pyrimidine derivatives have also been studied for their role in environmental science, particularly in the degradation of organic pollutants. The use of enzymes and redox mediators in conjunction with pyrimidine derivatives can enhance the efficiency of degrading recalcitrant compounds in wastewater, indicating their potential application in environmental remediation and pollution control (Husain & Husain, 2007).

安全和危害

属性

IUPAC Name |

6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfonylpyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3O3S/c1-20-13-8(7-18-15(19-13)24(2,22)23)6-9(14(20)21)12-10(16)4-3-5-11(12)17/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADVXFUKYQHVBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442286 | |

| Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one | |

CAS RN |

185039-48-9 | |

| Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

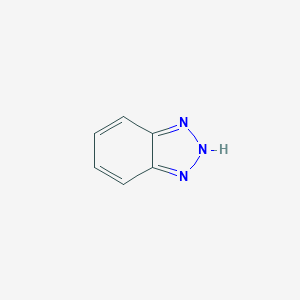

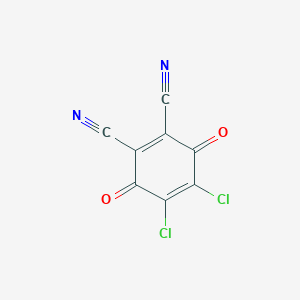

![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)